molecular formula C16H13ClN4O2S B2379663 (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1173632-56-8

(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2379663
CAS RN: 1173632-56-8
M. Wt: 360.82
InChI Key: YBHAQVPRKTYEOT-VLGSPTGOSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of conjugated double bonds. The presence of the prop-2-yn-1-yl group could introduce some degree of non-planarity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the prop-2-yn-1-yl group could make the compound more reactive .

Scientific Research Applications

Biological Activity Studies

The compound, being a derivative of benzothiazole, has been a subject of various synthesis and characterization studies. Specifically, derivatives of benzothiazole, similar to the compound , have demonstrated significant biological activity. For instance, certain derivatives have been found to possess antibacterial properties, especially against strains such as Staphylococcus aureus and Bacillus subtilis. These derivatives exhibit their antibacterial efficacy at non-cytotoxic concentrations, making them potential candidates for antibacterial drug development (Palkar et al., 2017), (Basavarajaiah & Mruthyunjayaswamy, 2008).

Anticancer and Antibacterial Properties

Further research has shown that certain compounds derived from benzothiazole display anticancer and antibacterial properties. These compounds have been tested against specific cancer cell lines and bacterial strains, showing promising results in inhibiting the growth of these cells. This highlights the potential of these compounds in the development of new anticancer and antibacterial drugs (Deshineni et al., 2020).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations have been extensively utilized to study the structural and spectroscopic properties of benzothiazole derivatives. These studies help in understanding the intramolecular interactions, charge transfer mechanisms, and the potential biological effects of these compounds. The findings from these studies provide valuable insights into the molecular structure, aiding in the design of compounds with enhanced biological activity (Viji et al., 2020).

Anion Sensing Applications

Certain benzothiazole derivatives have been identified as effective chemosensors for anions. These compounds exhibit structural planarity and photophysical properties that allow them to recognize anions such as cyanide through specific reactions. The recognition process is often accompanied by notable changes in color and fluorescence, making these compounds useful in anion sensing applications (Wang et al., 2015).

Antimicrobial and Anti-Proliferative Activities

The synthesis of benzothiazole derivatives has also been aimed at evaluating their antimicrobial and anti-proliferative activities. These compounds have shown effectiveness against a range of microbial strains, and certain derivatives have been particularly noted for their anti-proliferative effects against specific cancer cell lines. This further emphasizes the therapeutic potential of benzothiazole derivatives in treating microbial infections and cancer (Mansour et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological context. If this compound is intended to be a drug, its mechanism of action would depend on its target in the body .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. If this compound is intended to be a drug, studies could also focus on its pharmacological effects .

properties

IUPAC Name

N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methoxy-1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c1-4-7-21-12-6-5-10(17)8-13(12)24-16(21)18-14(22)11-9-20(2)19-15(11)23-3/h1,5-6,8-9H,7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHAQVPRKTYEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

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